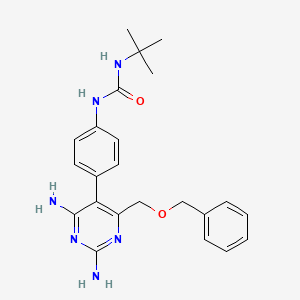
Abbott 14c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Abbott 14c involves multiple steps, starting with the preparation of the 2,4-diaminopyrimidine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Functionalization: The core is then functionalized with tert-butyl and phenylmethoxymethyl groups through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the functionalized pyrimidine with a phenylurea derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Abbott 14c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Abbott 14c has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic and electrophilic substitution reactions.
Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its antagonist properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Abbott 14c exerts its effects by binding to specific molecular targets, primarily enzymes and receptors. The compound acts as an antagonist, inhibiting the activity of these targets and thereby modulating various biochemical pathways. The exact mechanism involves the formation of stable complexes with the target proteins, leading to altered cellular functions .
Similar Compounds:
2,4-Diaminopyrimidine: Shares the core structure but lacks the specific functional groups present in this compound.
Phenylurea Derivatives: Similar in structure but differ in the substituents attached to the phenyl ring.
Other Pyrimidine-Based Antagonists: Compounds like trimethoprim and pyrimethamine, which also target similar enzymes but have different chemical structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent antagonist makes it valuable in pharmacological research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H28N6O2 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-tert-butyl-3-[4-[2,4-diamino-6-(phenylmethoxymethyl)pyrimidin-5-yl]phenyl]urea |
InChI |
InChI=1S/C23H28N6O2/c1-23(2,3)29-22(30)26-17-11-9-16(10-12-17)19-18(27-21(25)28-20(19)24)14-31-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H2,26,29,30)(H4,24,25,27,28) |
Clé InChI |
MLBYOWASRACYDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C2=C(N=C(N=C2N)N)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



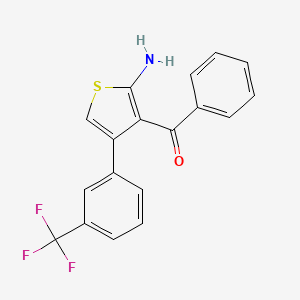
![4-[[2-[1-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-(2-methylsulfonylethoxy)pyrimidin-4-yl]amino]pyridine-3-carboxamide](/img/structure/B10770971.png)
![8-[(4-fluorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic Acid](/img/structure/B10770973.png)

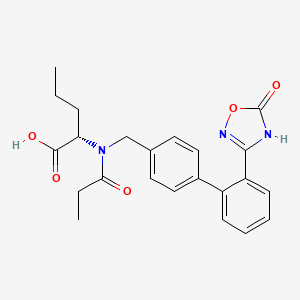
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![6-[(2,4-Diaminophenyl)diazenyl]-3-[[4-[(2,4-diaminophenyl)diazenyl]-3-sulfophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B10770996.png)
![2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One](/img/structure/B10771009.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)
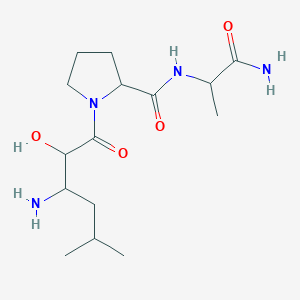
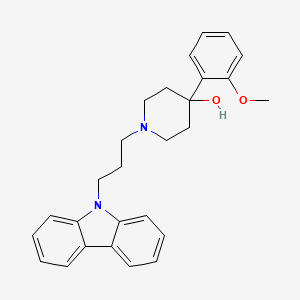

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
